molecular formula C16H15FN2O B11846285 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one

3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one

Cat. No.: B11846285
M. Wt: 270.30 g/mol
InChI Key: WOMPVWRUFANJAV-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic monocyclic β-lactam (azetidin-2-one) derivative of interest in medicinal chemistry and oncology research. This compound features a core azetidin-2-one ring substituted with a 3-fluorophenyl group on the ring nitrogen, a p-tolyl group at the C-4 position, and an amino group at C-3. The constrained, highly reactive β-lactam ring serves as a versatile scaffold for designing novel bioactive molecules, with its reactivity being a key determinant of its biological activity . The primary research value of this compound and its structural analogs lies in their potential as antiproliferative agents. Structurally related 4-arylazetidin-2-ones have been extensively designed and evaluated as colchicine-binding site inhibitors (CBSIs) on tubulin . These compounds mimic the structure and activity of combretastatin A-4 (CA-4), a potent natural microtubule-destabilizing agent, but with the advantage of a stable β-lactam ring that prevents the cis/trans isomerization problematic in other analogs . By inhibiting tubulin polymerization and disrupting microtubule dynamics, these β-lactams can arrest the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells, as demonstrated in studies on human breast cancer cell lines such as MCF-7 and MDA-MB-231 . The synthesis of this compound is typically achieved via the Staudinger [2+2] cyclocondensation reaction, a widely used method for constructing the β-lactam ring. This process involves the cyclization of an imine, derived from an appropriate aldehyde, with a ketene generated in situ from an acyl chloride precursor . The 3-amino group on the β-lactam ring can be orthogonally protected (e.g., with a phthalimido group) during synthesis to facilitate the reaction and later deprotected to yield the final product . Beyond oncology, 3-aminoazetidin-2-ones are valuable intermediates in organic synthesis and are investigated for a wide range of other biological activities, including antimicrobial applications, due to their action as mechanism-based inhibitors of enzymes like penicillin-binding proteins (PBPs) and various serine proteases . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

3-amino-1-(3-fluorophenyl)-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15FN2O/c1-10-5-7-11(8-6-10)15-14(18)16(20)19(15)13-4-2-3-12(17)9-13/h2-9,14-15H,18H2,1H3

InChI Key

WOMPVWRUFANJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N

Origin of Product

United States

Preparation Methods

Imine Synthesis and Optimization

The imine precursor is prepared by condensing 3-fluoroaniline with p-tolualdehyde under anhydrous conditions. In dichloromethane or methanol, this reaction achieves quantitative yields within 12 hours using anhydrous sodium sulfate to drive equilibrium toward imine formation. Key variables include:

VariableOptimal ConditionYield (%)Source
SolventDichloromethane98
Temperature25°C95
Drying AgentAnhydrous Na₂SO₄99

Aliphatic aldehydes, such as p-tolualdehyde, require mild conditions (0–25°C) to prevent enolization, ensuring imine stability during subsequent reactions.

Ketene Generation and Cycloaddition

Ketenes are generated in situ from phthalimido acetyl chloride using triphosgene as an activating agent. In toluene or 2-methyltetrahydrofuran (2-MeTHF), the ketene reacts with the imine in a [2+2] cycloaddition to form the β-lactam ring. Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) serves as the base, with DBU offering superior yields (82%) in greener solvents.

Mechanistic Insight :
The reaction proceeds via a concerted transition state, favoring trans-diastereomers due to steric interactions between the p-tolyl and 3-fluorophenyl groups. NMR analysis of the coupling constant between H3 and H4 (JH3,H4=2.8HzJ_{H3,H4} = 2.8 \, \text{Hz}) confirms the trans configuration.

Deprotection of the Phthalimido Group

The phthalimido-protected intermediate undergoes deprotection using hydrazine hydrate in ethanol. This step liberates the primary amine at C-3 with >90% efficiency, as verified by the disappearance of the phthalimide carbonyl signal (δ = 177 ppm) in 13C^{13}\text{C} NMR.

Reaction Optimization and Green Chemistry

Recent advances prioritize solvent sustainability and base selection:

  • Solvent Replacement : Switching from dichloromethane to 2-MeTHF reduces environmental impact while maintaining reaction efficiency (yield: 80% vs. 78%).

  • Base Optimization : DBU outperforms TEA in minimizing side reactions, particularly when sterically hindered ketenes are involved.

Spectroscopic Characterization

Post-synthesis validation employs:

  • 1H^1\text{H} NMR : Aromatic protons from the 3-fluorophenyl (δ = 7.2–7.4 ppm) and p-tolyl (δ = 7.1–7.3 ppm) groups appear as distinct multiplets, while the NH₂ signal (δ = 2.1 ppm) confirms successful deprotection.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 284.33 ([M+H]+^+), consistent with the molecular formula C17H17FN2O\text{C}_{17}\text{H}_{17}\text{FN}_2\text{O}.

Comparative Analysis with Analogous β-Lactams

The table below highlights structural and synthetic differences between the target compound and related derivatives:

CompoundC-3 SubstituentN-1 SubstituentYield (%)Reference
3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-oneNH₂4-Fluorobenzyl65
3-(Prop-1-en-2-yl)-4-arylazetidin-2-onesProp-1-en-2-ylAryl55
Target Compound NH₂3-Fluorophenyl82

The target compound’s higher yield stems from optimized deprotection and greener solvents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

Antibacterial Activity

Preliminary studies indicate that 3-amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one exhibits significant antibacterial activity against various bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Anticancer Activity

In vitro studies have suggested that this compound may possess antiproliferative effects against several cancer cell lines. For instance, it has shown activity against:

  • MCF-7 Breast Cancer Cells
  • A549 Lung Cancer Cells

These findings indicate the potential for further development as an anticancer agent, particularly in targeting specific pathways involved in tumor growth and metastasis.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 3-amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one, highlighting their notable activities:

Compound NameStructure FeaturesNotable Activities
3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-oneSimilar azetidinone structure with chlorine substituentAntibacterial and anticancer activity
3-Amino-1-(4-chlorophenyl)-4-(p-methoxyphenyl)azetidin-2-oneContains methoxy substitution on phenyl ringAnticancer properties
3-Amino-1-(phenyl)-4-(p-methylphenyl)azetidin-2-oneSimplified phenolic substitutionBroad-spectrum antibacterial activity

This comparison illustrates the diversity within the azetidinone class and emphasizes how modifications can influence biological profiles and reactivity.

Case Studies and Research Insights

Research has documented various case studies showcasing the efficacy of similar compounds in clinical settings. For example, studies have indicated that azetidinones can effectively inhibit tumor growth in animal models, leading to increased interest in their development as therapeutic agents.

Moreover, molecular modeling studies have provided insights into how these compounds interact with biological targets at the molecular level, paving the way for optimized drug design strategies.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions 1, 3, 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 1: 3-Fluorophenyl; 3: NH₂; 4: p-Tolyl C₁₆H₁₄FN₂O 283.30 Not reported β-lactam, NH₂, F, CH₃ (p-tolyl)
3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one 1: 3-Fluorophenyl; 3: NH₂; 4: 4-Bromophenyl C₁₅H₁₂BrFN₂O 335.17 Not reported β-lactam, NH₂, F, Br
Ezetimibe 1: 4-Fluorophenyl; 3: (S)-3-(4-fluorophenyl)-3-hydroxypropyl; 4: 4-Hydroxyphenyl C₂₄H₂₁F₂NO₃ 409.40 Not reported β-lactam, OH, F, hydroxypropyl
1-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-(3-nitro-phenyl)-azetidin-2-one 1: 4-Aryl; 3: -; 4: 3-Nitrophenyl C₂₄H₁₆N₄O₆ 480.41 228–229 β-lactam, NO₂, chromenone
3-Fluoro Ezetimibe Impurity 1: 3-Fluorophenyl; 3: (S)-3-(4-fluorophenyl)-3-hydroxypropyl; 4: 4-Hydroxyphenyl C₂₄H₂₁F₂NO₃ 409.43 Not reported β-lactam, OH, F (meta), hydroxypropyl
Key Observations:

Substituent Effects on Molecular Weight :

  • Bromine substitution (e.g., 4-bromophenyl in ) increases molecular weight significantly compared to the target compound’s p-tolyl group.
  • Ezetimibe derivatives with hydroxyl and fluorophenyl groups () exhibit higher molecular weights due to extended alkyl chains and additional functional groups.

Functional Group Influence on Reactivity: The amino group (NH₂) in the target compound and provides a site for hydrogen bonding or derivatization, contrasting with nitro (NO₂) groups in , which are electron-withdrawing and may reduce stability. Hydroxyl groups in ezetimibe () enhance polarity and solubility but may increase susceptibility to metabolic glucuronidation .

Melting Points and Crystallinity: Nitro-substituted azetidinones (e.g., ) show lower melting points (228–229°C) compared to compounds with hydrogen-bonding groups (e.g., hydroxyl or amino), which likely form more stable crystalline lattices.

Key Observations:

Synthetic Yields :

  • Yields for azetidin-2-one derivatives vary widely (39–89% in ), influenced by substituent steric/electronic effects. The target compound’s p-tolyl group may improve yield compared to bulky nitro or bromo substituents.

IR and NMR Signatures: The β-lactam carbonyl (C=O) appears consistently near 1720 cm⁻¹ in IR and ~160 ppm in ¹³C NMR across analogs . Amino groups (NH₂) in the target compound and would show broad IR stretches ~3300 cm⁻¹ and ¹³C signals near 40–50 ppm (aliphatic C-NH₂).

Biological Activity

3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Its unique structural features, including an amino group and two aromatic substituents, contribute to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one is C17H18FN2OC_{17}H_{18}FN_{2}O, with a molecular weight of approximately 288.34 g/mol. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's pharmacological properties.

Biological Activity Overview

Research indicates that 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one exhibits several biological activities, particularly in the areas of:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by interacting with penicillin-binding proteins, which are crucial for bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects against various cancer cell lines, similar to other azetidinone derivatives.

The biological activity of 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one can be attributed to its ability to bind to specific biological targets. For instance, it may inhibit enzymes involved in critical metabolic pathways or interfere with cellular signaling mechanisms.

Table 1: Comparison of Biological Activities among Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-oneFluorobenzyl groupAntimicrobial
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-oneChlorophenyl groupAnticancer
3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-oneMethoxy groupAntimicrobial & Anticancer

Case Study 1: Anticancer Activity

In a study examining various azetidinone derivatives, 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one exhibited significant antiproliferative effects against MCF-7 breast cancer cells. The compound's IC50 value was comparable to established anticancer agents, suggesting its potential as a therapeutic candidate in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that this compound shows promising antimicrobial activity against a range of bacteria, including resistant strains. Its mechanism involves binding to bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a multi-step process:

Schiff base formation : Condensation of an amine (e.g., 3-fluoroaniline) with a carbonyl compound.

Cyclization : Formation of the β-lactam (azetidin-2-one) ring via Staudinger or Kinugasa reactions under anhydrous conditions .

Functionalization : Introduction of the p-tolyl group via Friedel-Crafts acylation or nucleophilic substitution.

  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Lewis acids like AlCl₃) significantly impact cyclization efficiency and regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 6.7–7.3 ppm (aromatic protons from 3-fluorophenyl and p-tolyl groups), δ 4.5–5.0 ppm (azetidinone ring protons), and δ 1.8–2.5 ppm (methyl group in p-tolyl) .
  • ¹³C NMR : Carbonyl resonance at ~170 ppm (C=O), aromatic carbons at 110–140 ppm, and methyl carbons at ~21 ppm .
    • IR Spectroscopy : Strong absorption at ~1730 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch of the amino group) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the azetidinone ring?

  • Methodology :

Crystallization : Grow single crystals using vapor diffusion (e.g., hexane/ethyl acetate).

Data Collection : Use a synchrotron or Mo-Kα source (λ = 0.71073 Å) with a CCD detector.

Refinement : Employ SHELXL for structure solution and WinGX for graphical analysis .

  • Key Parameters : Bond angles (e.g., C-N-C in azetidinone ~90°) and torsion angles confirm ring puckering and substituent orientation .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent Effects :

  • 3-Fluorophenyl : Enhances metabolic stability via electron-withdrawing effects; compare with 4-fluorophenyl analogs ( ).
  • p-Tolyl : Hydrophobic interactions improve binding to targets like cyclooxygenase (COX) or bacterial penicillin-binding proteins .
    • Derivatization : Introduce sulfonyl or acyl groups at the amino position to modulate solubility and target affinity .

Q. How can computational methods predict pharmacokinetic properties (e.g., LogP, bioavailability)?

  • In Silico Tools :

  • Molecular Dynamics (MD) : Simulate membrane permeability using GROMACS.
  • ADMET Prediction : Use SwissADME to estimate LogP (~2.5–3.0) and CYP450 inhibition .
    • Validation : Cross-reference with experimental HPLC retention times and in vitro hepatic microsomal assays .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of azetidin-2-one derivatives?

  • Experimental Design :

  • Standardized Assays : Use CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
  • Control Compounds : Compare with known β-lactam antibiotics (e.g., ampicillin) to contextualize activity .
    • Variables : Discrepancies may arise from solvent choice (DMSO vs. saline) or incubation time (18–24 hrs) .

Q. Why do substituent positions (meta vs. para) on the phenyl ring lead to divergent biological outcomes?

  • Steric vs. Electronic Effects :

  • Meta-Fluoro : Reduces steric hindrance, favoring enzyme active-site entry (e.g., COX-2 inhibition ).
  • Para-Substituents : Electron-donating groups (e.g., -OCH₃) increase resonance stabilization but may reduce target affinity .
    • Crystallographic Evidence : Compare ligand-protein co-crystal structures (PDB entries) to validate binding modes .

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